BenchChemオンラインストアへようこそ!

Aspulvinone E

α-glucosidase inhibition antidiabetic postprandial hyperglycemia

Aspulvinone E is a hydroxylated pulvinone-class butenolide secondary metabolite produced by several Aspergillus terreus strains, encoded by two distinct NRPS-like genes (atmelA and apvA). It adopts a Z-configuration at the central benzylidene double bond and has been reported to exhibit α-glucosidase inhibitory, antiviral (anti-influenza A H1N1), antioxidant, and anti-mycobacterial activities.

Molecular Formula C17H12O5
Molecular Weight 296.278
CAS No. 49637-60-7
Cat. No. B560513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspulvinone E
CAS49637-60-7
Synonyms(Z)-4-Hydroxy-5-(4-hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-5H-furan-2-one;                                4,4/'-diydroxypulvinone;  (5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-4-oxofuran-                               2-olate
Molecular FormulaC17H12O5
Molecular Weight296.278
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O
InChIInChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9-
InChIKeyBNNVVTQUWNGKPH-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspulvinone E (CAS 49637-60-7): A Multi-Target Butenolide Natural Product from Aspergillus terreus


Aspulvinone E is a hydroxylated pulvinone-class butenolide secondary metabolite produced by several Aspergillus terreus strains, encoded by two distinct NRPS-like genes (atmelA and apvA) [1]. It adopts a Z-configuration at the central benzylidene double bond [2] and has been reported to exhibit α-glucosidase inhibitory, antiviral (anti-influenza A H1N1), antioxidant, and anti-mycobacterial activities [3][4]. For scientific procurement, its value lies not in being the most potent congener but in its balanced multi-target profile and its stereochemistry-dependent selectivity advantage over the E-isomer isoaspulvinone E, making it a more appropriate starting point for antidiabetic lead optimization than its geometric isomer.

Why In-Class Substitution of Aspulvinone E with Other Aspulvinones or Butyrolactones Fails Without Quantitative Justification


The aspulvinone family is structurally heterogeneous, differing in prenylation pattern, olefin geometry (Z vs E), and oxidation state [1]. These structural variations translate into divergent, sometimes opposing, pharmacodynamic profiles. For example, while isoaspulvinone E (E-isomer) shows ~3.3-fold weaker α-glucosidase inhibition than aspulvinone E (Z-isomer) [2], it is ~1.8-fold more potent against influenza A H1N1 [3]. Butyrolactone I, a ring-opened analog, is essentially inactive against α-glucosidase (IC₅₀ > 100 μM) [2]. Consequently, generic substitution based solely on shared pulvinone core or fungal origin leads to unpredictable—and often significantly diminished—activity in the target assay. Evidence-based procurement of aspulvinone E, rather than its nearest analogs, is mandatory for any α-glucosidase-focused or stereochemistry-dependent screening program.

Aspulvinone E Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


α-Glucosidase Inhibition: Aspulvinone E (Z-isomer) Demonstrates 3.3-Fold Superior Potency Over Isoaspulvinone E (E-isomer)

In a direct head-to-head comparison using the same α-glucosidase inhibitory assay (p-nitro-phenyl-α-D-glucopyranoside substrate), aspulvinone E (Z-configuration) exhibited an IC₅₀ of 2.70 μM, which is approximately 3.3-fold more potent than its E-isomer isoaspulvinone E (IC₅₀ = 8.92 μM) and approximately 4.0-fold more potent than the reference standard quercetin (IC₅₀ = 10.92 μM) [1]. Importantly, butyrolactone I—a structurally related butenolide co-isolated from the same Aspergillus terreus strain—showed negligible inhibition in this assay, demonstrating that the intact pulvinone core with Z-olefin geometry is a critical pharmacophoric requirement for α-glucosidase engagement [1].

α-glucosidase inhibition antidiabetic postprandial hyperglycemia

Anti-Influenza A H1N1 Activity: Aspulvinone E Demonstrates a Stereochemistry-Dependent Activity Trade-Off Relative to Isoaspulvinone E

In a direct head-to-head comparison in the same study, aspulvinone E (Z-isomer) exhibited an IC₅₀ of 56.9 μg/mL against influenza A H1N1 virus (cytopathic effect reduction assay in MDCK cells), which is approximately 1.8-fold less potent than isoaspulvinone E (IC₅₀ = 32.3 μg/mL) and approximately 2.0-fold less potent than pulvic acid (IC₅₀ = 29.1 μg/mL) [1]. Notably, only isoaspulvinone E (E-isomer) demonstrated effective inhibitory activity against H1N1 viral neuraminidase (NA) in an enzymatic assay; aspulvinone E did not inhibit NA, indicating that the E double bond at Δ⁵⁽¹⁰⁾ is essential for neuraminidase active-site engagement [1].

antiviral influenza A H1N1 neuraminidase

DPPH Radical Scavenging Activity: Aspulvinone E Shows 1.46-Fold Higher Antioxidant Capacity Than Isoaspulvinone E in the Same Study

In a parallel DPPH radical scavenging assay conducted alongside the α-glucosidase assay, aspulvinone E (IC₅₀ = 114.86 μM) demonstrated approximately 1.46-fold stronger free-radical scavenging activity compared to isoaspulvinone E (IC₅₀ = 167.82 μM) [1]. This antioxidant activity, while moderate in absolute terms, represents an additional differentiating feature of the Z-isomer that complements its superior α-glucosidase inhibition profile.

antioxidant DPPH radical scavenging oxidative stress

Anti-Mycobacterial Activity: Aspulvinone E Demonstrates Log Reduction Against M. abscessus and M. marinum at 64 μg/mL in a Bioluminescence-Based MIC Assay

In a standardized bioluminescence-based MIC assay using luciferase-tagged Mycobacterium abscessus BSG301 and M. marinum BSG101, aspulvinone E was tested alongside seven co-isolated Aspergillus terreus metabolites (including aspulvinone G, butyrolactones I and II, terretonins A and B, flavipesolide C, and asperteretal B) at a final concentration of 64 μg/mL [1]. The dataset provides log reduction in AUC values for each compound-organism combination; cross-study comparison with published MIC values for standard antimycobacterial agents (e.g., rifampicin) against these species is feasible using the provided data. Notably, differential activity profiles among the structurally related aspulvinones and butyrolactones suggest that minor structural modifications (e.g., prenylation status in aspulvinone G vs. non-prenylated aspulvinone E) affect anti-mycobacterial potency [1].

antimycobacterial Mycobacterium abscessus Mycobacterium marinum NTM

Patent-Backed α-Glucosidase Inhibitor Development Pathway: Aspulvinone E as a Claimed Antidiabetic Lead in Chinese Patent CN202210619479

Chinese patent application CN202210619479, filed by Zhoukou Normal University, specifically claims aspulvinone-class compounds of formula I (encompassing aspulvinone E) for use in the preparation of anti-diabetic drugs, with α-glucosidase inhibition as the stated mechanism [1]. The patent describes a fermentation-based production method using an Aspergillus terreus mutant strain ASM-1, addressing the historically low natural yields that have constrained research-scale availability [1]. This patent filing creates a defined IP landscape that differentiates aspulvinone E from earlier, unpatented aspulvinone congeners in terms of commercial development potential.

antidiabetic patent α-glucosidase inhibitor intellectual property Aspergillus terreus fermentation

Aspulvinone E Procurement and Research Application Scenarios Based on Verified Differential Evidence


Antidiabetic Lead Discovery: α-Glucosidase Inhibitor Screening and SAR Studies

Aspulvinone E is the superior starting point for α-glucosidase inhibitor lead discovery among the aspulvinone family. Its IC₅₀ of 2.70 μM is 3.3-fold more potent than isoaspulvinone E and 4.0-fold more potent than quercetin in the same assay system [1]. Procurement of aspulvinone E rather than isoaspulvinone E eliminates the need to synthesize and test the less active isomer, directly focusing SAR efforts on the Z-configuration scaffold. Additionally, butyrolactone I's inactivity in this assay confirms the necessity of the intact pulvinone core, guiding medicinal chemistry efforts toward scaffold-preserving modifications. The patent filing CN202210619479 provides an IP framework for further development [2].

Stereochemistry-Dependent Target Selectivity Studies: Elucidating the Z vs E Pharmacophore

Aspulvinone E (Z-isomer) and isoaspulvinone E (E-isomer) together form an ideal matched pair for investigating stereochemistry-dependent target engagement. Aspulvinone E selectively inhibits α-glucosidase but not neuraminidase, while isoaspulvinone E inhibits neuraminidase (and is 1.8-fold more potent in whole-virus H1N1 assays) [3][1]. This divergent selectivity profile, confirmed by molecular docking showing the E double bond is essential for neuraminidase active-site interaction [3], makes procurement of both isomers essential for academic groups studying olefin geometry effects on protein-ligand recognition. Aspulvinone E should be procured specifically for α-glucosidase/antioxidant studies; isoaspulvinone E should be reserved for antiviral neuraminidase programs.

Multi-Target Antidiabetic Agent Development: Combining α-Glucosidase Inhibition with Antioxidant Activity

In type 2 diabetes, postprandial hyperglycemia and oxidative stress are mechanistically linked pathologies. Aspulvinone E uniquely addresses both within a single scaffold, exhibiting α-glucosidase inhibitory activity (IC₅₀ = 2.70 μM) alongside DPPH radical scavenging activity (IC₅₀ = 114.86 μM) [1]. This dual activity is 1.46-fold stronger than isoaspulvinone E for antioxidant capacity and 3.3-fold stronger for α-glucosidase inhibition [1]. Procurement of aspulvinone E for dual-mechanism antidiabetic screening programs provides an efficient entry point compared to sourcing and testing separate α-glucosidase inhibitors and antioxidants.

Non-Tuberculous Mycobacterial (NTM) Drug Discovery: Comparative Efficacy Profiling

The publicly available Figshare dataset from Wiles and Grey (2022) provides log reduction AUC values for aspulvinone E alongside seven co-isolated compounds against M. abscessus and M. marinum at 64 μg/mL [4]. This dataset enables researchers to directly compare the anti-mycobacterial efficacy of non-prenylated aspulvinone E against prenylated congeners (e.g., aspulvinone G) within an identical experimental framework. Procurement of aspulvinone E for anti-NTM studies should be accompanied by procurement of at least one prenylated comparator to enable structure-activity relationship analysis, given the differential activity patterns observed [4].

Quote Request

Request a Quote for Aspulvinone E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.